(+)-Longicyclene
Overview
Description
(+)-Longicyclene, a tetracyclic member of the longifolane class of sesquiterpenes, is a naturally occurring compound isolated from turpentine oil of Pinus longifolia. It has been a subject of interest due to its complex structure and potential applications in synthetic organic chemistry.
Synthesis Analysis
The total synthesis of (±)-Longicyclene was first reported by Welch and Walters (1973). Their approach was stereoselective, marking a significant achievement in the field of organic synthesis, particularly for sesquiterpenes with complex structures like longicyclene (Welch & Walters, 1973).
Molecular Structure Analysis
Molecular structure analysis of (+)-Longicyclene reveals its complex tetracyclic framework. The compound has been extensively studied using techniques like NMR spectroscopy and molecular mechanics. Lankhorst et al. (2010) provided a complete assignment of the 1H-NMR spectrum of longicyclene, indicating the presence of a seven-membered ring in its structure and detailing its conformational properties (Lankhorst, Beek, & Haasnoot, 2010).
Scientific Research Applications
Biotransformation and Suppression of Mutagenic Activity : Sakata and Miyazawa (2010) studied the biotransformation of (+)-longicyclene by Aspergillus niger. They found that it could be converted into three new terpenoids, which exhibited suppressive effects on the SOS-inducing activity of certain chemical mutagens in Salmonella typhimurium. This suggests potential applications in reducing genetic damage caused by these mutagens (Sakata & Miyazawa, 2010).
Synthesis and Chemical Structure : Welch and Walters (1973) reported the total synthesis of (±)-longicyclene, providing insights into its chemical structure and synthesis pathways. This is important for understanding its chemical properties and potential applications in various fields, such as material science or pharmacology (Welch & Walters, 1973).
Hydration and Chemical Transformation : Nomura et al. (1992) investigated the hydration of longicyclene with water or formic acid in the presence of synthetic zeolites. This study provides valuable information on how longicyclene reacts under different conditions, which could be relevant for its use in chemical synthesis or modification (Nomura et al., 1992).
Conformational Analysis : Lankhorst et al. (2010) conducted a comprehensive study on the conformation of longicyclene using NMR and molecular mechanics. Understanding its conformation is crucial for predicting its reactivity and interactions with other molecules, which has implications in areas like drug design and materials science (Lankhorst et al., 2010).
Photochemical Transformations : Gokhale et al. (1976) explored the photochemical reactions of longicyclene derivatives. This research is significant in understanding how longicyclene and its derivatives behave under light, which can have applications in photochemistry and phototherapy (Gokhale et al., 1976).
Safety And Hazards
The safety and hazards associated with a compound involve studying its toxicity, flammability, environmental impact, etc. This would also involve studying the safety measures to be taken while handling the compound .
Relevant Papers Analyzing relevant papers involves studying the research done on the compound. This would involve reading and understanding the papers, summarizing the findings, and identifying gaps in the research .
properties
IUPAC Name |
(2S,9S)-2,6,6,9-tetramethyltetracyclo[5.4.0.02,9.08,10]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13(2)6-5-7-14(3)9-8-10-12(11(9)13)15(10,14)4/h9-12H,5-8H2,1-4H3/t9?,10?,11?,12?,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEIQUQVIOGRBF-DUSHTSICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C3C1C4C2(C4C3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C3C1CC4C3[C@@]24C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Longicyclene | |
CAS RN |
1137-12-8 | |
Record name | [1S-(1α,2α,3aβ,4α,8aβ,9R*)]-decahydro-1,5,5,8a-tetramethyl-1,2,4-methenoazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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